1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene
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Overview
Description
“(2,2-Dibromo-1-methylcyclopropyl)benzene” is a chemical compound with the linear formula C10H10Br2 . Its molecular weight is 289.999 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a boiling point of 105 °C (under a pressure of 2.8 Torr) and a density of 1.6506 g/cm3 .Scientific Research Applications
Asymmetric Reactions in Organic Synthesis
- 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene has been studied in the context of asymmetric reactions with 2-methoxy-1,4-benzoquinones, leading to the enantioselective synthesis of various organic compounds. These reactions are facilitated by titanium-based catalysts and result in products with high enantiomeric excess, indicating potential applications in the synthesis of chiral molecules (Engler et al., 1999).
Molecular Structure and Crystallography
- Investigations into the molecular structure of compounds related to this compound, such as 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, have been conducted. These studies, focusing on the crystal structure and intermolecular interactions, contribute to understanding the physical and chemical properties of such compounds (Wu et al., 2011).
Lewis-Acid-Catalyzed Reactions
- Lewis-acid-catalyzed reactions involving bis(4-methoxyphenyl)methanol and (diarylmethylene)cyclopropanes have been studied. These reactions lead to the formation of polysubstituted cyclopentenes and other complex structures, demonstrating the versatility of this compound in organic synthesis (Yao et al., 2009).
Electrochemical Reduction Studies
- Electrochemical reduction studies of compounds similar to this compound, such as methyl triclosan, have been conducted. These studies provide insights into the environmental impact and degradation pathways of these compounds (Peverly et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,2-dibromo-1-methylcyclopropyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-10(7-11(10,12)13)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFRTSLXRDGBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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